molecular formula C7H3ClF3N3 B8050669 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8050669
M. Wt: 221.57 g/mol
InChI Key: ADUBVKTWFSPYRL-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-nitropyridine with trifluoroacetic acid and hydrazine hydrate, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring. These reactions can be catalyzed by various metal catalysts under specific conditions.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products:

    Substituted Pyrazolo[3,4-b]pyridines: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidized or Reduced Derivatives: Products vary based on the specific oxidation or reduction conditions applied.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Comparison with Similar Compounds

  • 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Comparison:

  • 6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combined presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives compared to compounds with only one of these substituents.
  • 6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine lacks the trifluoromethyl group, resulting in different lipophilicity and reactivity profiles.
  • 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine does not have the chlorine atom, which affects its ability to participate in certain substitution reactions.
  • 6-Bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)3-2-12-14-6(3)13-5/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUBVKTWFSPYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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